![molecular formula C10H9F2N3O2 B15237836 (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a cyano group, a difluorophenyl group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.
Aplicaciones Científicas De Investigación
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) involves its interaction with specific molecular targets. The cyano group and the difluorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetate
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H9F2N3O2 |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
ethyl N-(N-cyano-2,6-difluoroanilino)carbamate |
InChI |
InChI=1S/C10H9F2N3O2/c1-2-17-10(16)14-15(6-13)9-7(11)4-3-5-8(9)12/h3-5H,2H2,1H3,(H,14,16) |
Clave InChI |
YREUJBFECKNNCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C#N)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


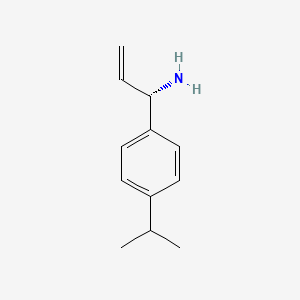
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
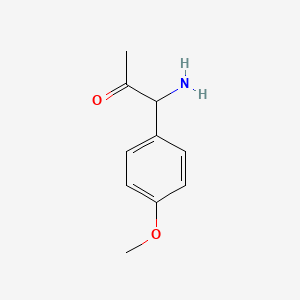
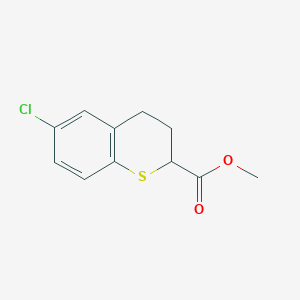


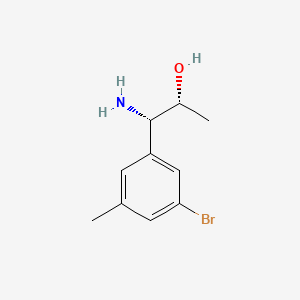

![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)

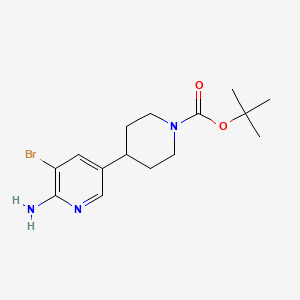

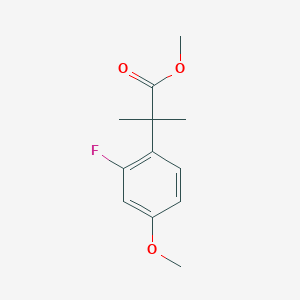
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
